molecular formula C7H16N2 B036949 N-Isopropylpyrrolidin-3-amine CAS No. 1289387-70-7

N-Isopropylpyrrolidin-3-amine

Cat. No.: B036949
CAS No.: 1289387-70-7
M. Wt: 128.22 g/mol
InChI Key: FUOPYXYKWKCPLR-UHFFFAOYSA-N
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Description

N-Isopropylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H16N2 It is characterized by a pyrrolidine ring substituted with an isopropyl group at the nitrogen atom and an amine group at the third carbon

Scientific Research Applications

N-Isopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including as central nervous system stimulants or antidepressants.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of pyrrolidin-3-one with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-isopropylpyrrolidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation: N-Isopropylpyrrolidin-3-one.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted pyrrolidines depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-Isopropylpyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, as a central nervous system stimulant, it could interact with neurotransmitter receptors, enhancing synaptic transmission. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

N-Isopropylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound without the isopropyl and amine substitutions.

    N-Methylpyrrolidin-3-amine: A similar compound with a methyl group instead of an isopropyl group.

    N-Isopropylpyrrolidin-2-one: A related compound with a ketone group at the second position instead of an amine group at the third position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPYXYKWKCPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630158
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-70-7
Record name N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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